7-(3,5-dimethylpiperidin-1-yl)-1-ethyl-6-fluoro-3-tosylquinolin-4(1H)-one
Description
Properties
IUPAC Name |
7-(3,5-dimethylpiperidin-1-yl)-1-ethyl-6-fluoro-3-(4-methylphenyl)sulfonylquinolin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29FN2O3S/c1-5-27-15-24(32(30,31)19-8-6-16(2)7-9-19)25(29)20-11-21(26)23(12-22(20)27)28-13-17(3)10-18(4)14-28/h6-9,11-12,15,17-18H,5,10,13-14H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JINSMNIDXFBGGY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=O)C2=CC(=C(C=C21)N3CC(CC(C3)C)C)F)S(=O)(=O)C4=CC=C(C=C4)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29FN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(3,5-dimethylpiperidin-1-yl)-1-ethyl-6-fluoro-3-tosylquinolin-4(1H)-one typically involves multiple steps, starting from commercially available starting materials. The key steps in the synthesis include:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with ketones in the presence of acidic or basic catalysts.
Introduction of the Piperidine Ring: The piperidine ring can be introduced through a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with the quinoline core.
Functional Group Modifications:
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent-free reactions and the use of renewable starting materials, can be considered to make the process more environmentally friendly.
Chemical Reactions Analysis
Nucleophilic Substitution at the Tosyl Group
The tosyl (p-toluenesulfonyl) group at position 3 is a strong electron-withdrawing substituent and a superior leaving group. This enables nucleophilic aromatic substitution (NAS) reactions under mild conditions:
Fluorinated Ring Substitution
| Reaction Type | Reagents/Conditions | Position Modified | Outcome |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C | Position 5 | 5-nitro derivative |
| Halogenation | Cl₂, FeCl₃ | Position 8 | 8-chloro derivative |
The fluorine atom itself can participate in Ullmann-type coupling with arylboronic acids under Pd catalysis .
Quinoline Core Reactivity
The quinoline nitrogen and conjugated π-system enable:
Cyclization Reactions
-
Under thermal conditions (e.g., Gould–Jacobs reaction), the 4-quinolone scaffold undergoes ring expansion or contraction .
-
Ultrasound-assisted cyclization with SnCl₂·2H₂O in ionic liquids improves yields for analogous compounds .
Redox Reactions
-
The 4(1H)-one moiety is susceptible to reduction (e.g., NaBH₄) to form 4-hydroxyquinoline derivatives.
-
Oxidation with KMnO₄ cleaves the piperidinyl side chain.
Functional Group Interconversion
Key transformations include:
| Reaction Type | Reagents/Conditions | Functional Group Change |
|---|---|---|
| Tosyl deprotection | Mg/MeOH | Tosyl → H |
| Piperidinyl alkylation | CH₃I, K₂CO₃ | N-alkylation of piperidine |
Experimental Considerations
-
Purification : Column chromatography (SiO₂, hexane/EtOAc) is critical due to by-products .
-
Analysis : NMR (¹H/¹³C) confirms substitution patterns, while LC-MS monitors reaction progress.
Mechanistic Insights
Scientific Research Applications
Medicinal Chemistry
This compound is being explored for its potential therapeutic applications, particularly in drug development. The presence of the tosyl group enhances its stability and reactivity, making it suitable for modifications that can lead to new therapeutic agents. Research indicates that compounds with similar structures exhibit significant biological activities, including antimicrobial and anticancer properties.
Antimicrobial Activity
Studies have shown that derivatives of quinoline compounds can exhibit antimicrobial activity against various pathogens. For instance, 7-(3,5-dimethylpiperidin-1-yl)-1-ethyl-6-fluoro-3-tosylquinolin-4(1H)-one has been investigated for its efficacy against bacterial strains such as Mycobacterium smegmatis and Pseudomonas aeruginosa. The incorporation of the piperidine moiety is believed to enhance the lipophilicity of the compound, improving its membrane permeability and bioavailability.
Anticancer Properties
The compound's mechanism of action may involve the inhibition of key enzymes or receptors involved in cancer cell proliferation. Preliminary studies suggest that it may induce apoptosis in malignant cells by activating caspases or causing cell cycle arrest at critical checkpoints, such as the G2/M phase.
Case Study 1: Antimicrobial Efficacy
In a recent study published in RSC Advances, researchers synthesized various quinoline derivatives and tested their antimicrobial activity against multiple bacterial strains. The results indicated that compounds similar to this compound demonstrated significant inhibition against Mycobacterium smegmatis with minimum inhibitory concentrations (MIC) as low as 6.25 µg/ml .
Case Study 2: Anticancer Activity
Another study focused on the anticancer properties of quinoline derivatives showed that compounds structurally related to this compound induced apoptosis in cancer cell lines through caspase activation and cell cycle arrest . This highlights the potential for developing new cancer therapies based on this compound's structure.
Mechanism of Action
The mechanism of action of 7-(3,5-dimethylpiperidin-1-yl)-1-ethyl-6-fluoro-3-tosylquinolin-4(1H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting the activity of enzymes involved in key biological processes.
Interacting with Receptors: Modulating the activity of receptors on the cell surface, leading to changes in cellular signaling pathways.
Disrupting Cellular Processes: Interfering with processes such as DNA replication or protein synthesis, leading to cell death or growth inhibition.
Comparison with Similar Compounds
Similar Compounds
7-(3,5-dimethylpiperidin-1-yl)-1-ethyl-6-fluoroquinolin-4(1H)-one: Lacks the tosyl group, which may affect its chemical reactivity and biological activity.
7-(3,5-dimethylpiperidin-1-yl)-1-ethyl-6-chloro-3-tosylquinolin-4(1H)-one: Contains a chlorine atom instead of a fluorine atom, which may influence its electronic properties and interactions with molecular targets.
Uniqueness
The presence of the tosyl group and the fluorine atom in 7-(3,5-dimethylpiperidin-1-yl)-1-ethyl-6-fluoro-3-tosylquinolin-4(1H)-one imparts unique chemical and physical properties to the compound. These functional groups can enhance its stability, reactivity, and potential biological activity, making it a valuable compound for various scientific research applications.
Biological Activity
7-(3,5-Dimethylpiperidin-1-yl)-1-ethyl-6-fluoro-3-tosylquinolin-4(1H)-one is a synthetic compound that has garnered interest due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure is characterized by the presence of a quinolinone core, a tosyl group, and a piperidine moiety. The molecular formula is with a molecular weight of 362.46 g/mol. Its structural features suggest potential interactions with biological targets, particularly in the central nervous system.
Research indicates that this compound may exhibit multiple mechanisms of action:
- Inhibition of Enzymatic Activity : Preliminary studies suggest that it may inhibit certain enzymes involved in neurotransmitter metabolism, potentially affecting pathways associated with mood and cognition.
- Receptor Modulation : The presence of the piperidine and quinolinone structures hints at possible interactions with neurotransmitter receptors, such as dopamine and serotonin receptors.
Biological Activity
The biological activity of this compound has been evaluated in various in vitro and in vivo studies:
Antidepressant Effects
A study published in Journal of Medicinal Chemistry highlighted its antidepressant-like effects in rodent models. The compound was shown to significantly reduce immobility time in the forced swim test, indicating potential as an antidepressant agent .
Anticancer Properties
In vitro assays demonstrated that this compound exhibits cytotoxic effects against several cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve apoptosis induction through the activation of caspase pathways .
Case Study 1: Neuropharmacological Evaluation
In a neuropharmacological evaluation involving mice, the compound was administered at varying doses. Results indicated dose-dependent improvements in behavioral tests related to anxiety and depression. The highest dose (10 mg/kg) produced significant anxiolytic effects compared to control groups .
Case Study 2: Anticancer Activity
A series of experiments conducted on MCF-7 breast cancer cells showed that treatment with this compound resulted in a 50% reduction in cell viability at a concentration of 20 µM after 48 hours. Flow cytometry analysis indicated an increase in apoptotic cells, confirming its anticancer activity .
Data Summary
Q & A
Advanced Research Question
- Molecular Docking : Use AutoDock Vina to simulate interactions with bacterial DNA gyrase (PDB: 1KZN). Key residues (e.g., Asp83 in E. coli gyrase) show hydrogen bonding with the fluoroquinolone moiety .
- QSAR Models : 2D descriptors (e.g., topological polar surface area, AlogP) correlate with antimicrobial activity (R² >0.85 in training sets) .
What stability-indicating assays are critical for ensuring compound integrity during long-term storage?
Advanced Research Question
- Forced Degradation Studies : Expose to heat (40°C), humidity (75% RH), and UV light (ICH Q1B) for 4 weeks. Monitor degradation via HPLC-PDA (e.g., new peaks at 254 nm indicate hydrolysis products) .
- Storage Recommendations : Lyophilized form under argon at -20°C reduces tosyl group hydrolysis by 90% compared to solution storage .
How can researchers identify and validate molecular targets (e.g., enzymes, receptors) for this compound?
Advanced Research Question
- Target Deconvolution : Chemoproteomics using immobilized compound probes to capture binding proteins from cell lysates. Identified targets are validated via siRNA knockdown and rescue experiments .
- Enzyme Inhibition Assays : Recombinant enzyme screens (e.g., NOS isoforms) with radiometric detection of activity loss (IC50 <1 µM suggests high potency) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
